molecular formula C44H87NO5 B3025664 nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate CAS No. 2089251-33-0

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

Cat. No.: B3025664
CAS No.: 2089251-33-0
M. Wt: 710.2 g/mol
InChI Key: ABCVHPIKBGRCJA-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Lipid 5, a xenobiotic amino lipid, is a key component of novel mRNA-Lipid Nanoparticle (mRNA-LNP) medicines . The primary targets of Lipid 5 are the cells that take up the mRNA-LNPs. These cells then use the mRNA to produce the encoded protein . The role of these targets is to facilitate the production of the desired protein, which can have therapeutic effects.

Mode of Action

Upon intravenous administration, Lipid 5-containing LNPs are rapidly distributed throughout the body . The LNPs are taken up by cells, where the mRNA is released. The cell’s machinery then uses this mRNA as a template to synthesize the encoded protein . This process allows for the production of specific proteins that can have therapeutic effects.

Pharmacokinetics

After intravenous injection of Lipid 5-containing LNPs, Lipid 5 and its radiolabeled metabolites are rapidly distributed, with peak concentrations reached within 1 hour in most tissues . After 10 hours, Lipid 5 and its metabolites concentrate primarily in the urinary and digestive tracts . By 24 hours, Lipid 5 and its metabolites are localized almost exclusively in the liver and intestines, suggesting hepatobiliary and renal clearance . Lipid 5 and its metabolites are completely cleared within 168 hours (7 days) .

Action Environment

The action of Lipid 5 can be influenced by various environmental factors. For instance, the rate of distribution and clearance of Lipid 5 can be affected by factors such as the patient’s metabolism, the presence of other drugs, and individual physiological differences . Furthermore, the effectiveness of the protein produced can be influenced by the patient’s immune system and the presence of any diseases or conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Lipid 5 involves the synthesis of its constituent parts followed by their assembly into the final compound. The general procedure includes the following steps:

Industrial Production Methods

Industrial production of Lipid 5 follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lipid 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Properties

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-25-32-41-49-43(47)35-28-21-17-23-30-37-45(39-40-46)38-31-24-18-22-29-36-44(48)50-42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCVHPIKBGRCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H87NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089251-33-0
Record name LIPIDV-004
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TKZ45P7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate
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nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate
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nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate
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nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate
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nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate
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nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

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